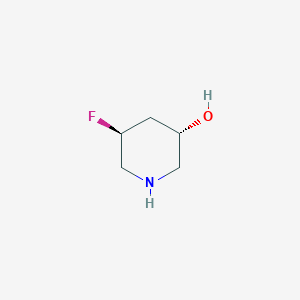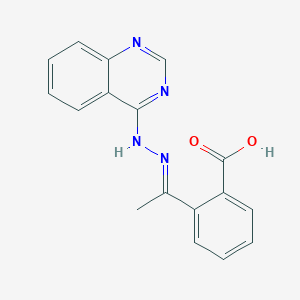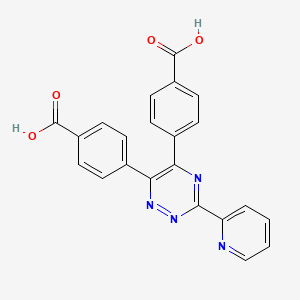
4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is a complex organic compound that features a pyridine ring, a triazine ring, and two benzoic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through a cyclization reaction involving a pyridine derivative and a suitable nitrile compound. The benzoic acid groups are then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine or pyridine rings.
Substitution: The benzoic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic or electronic properties. These interactions can influence various biochemical pathways, making the compound useful in both research and therapeutic applications .
類似化合物との比較
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 3-(Pyridin-4-yl)benzoic acid
- 4-(3-Carboxyphenyl)pyridine
Uniqueness
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is unique due to its combination of a pyridine ring, a triazine ring, and two benzoic acid groups. This structure allows it to form stable coordination complexes with various metal ions, making it highly versatile in applications ranging from catalysis to material science.
特性
CAS番号 |
109424-69-3 |
|---|---|
分子式 |
C22H14N4O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
4-[6-(4-carboxyphenyl)-3-pyridin-2-yl-1,2,4-triazin-5-yl]benzoic acid |
InChI |
InChI=1S/C22H14N4O4/c27-21(28)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)22(29)30)25-26-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,27,28)(H,29,30) |
InChIキー |
CMQAZDMYSYNVSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


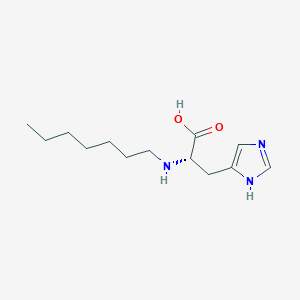
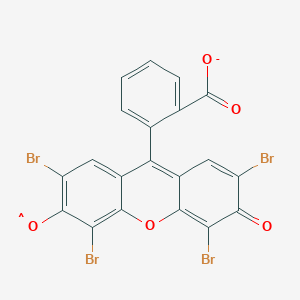
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)

![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
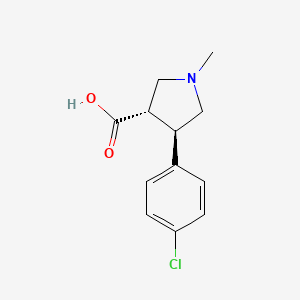
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
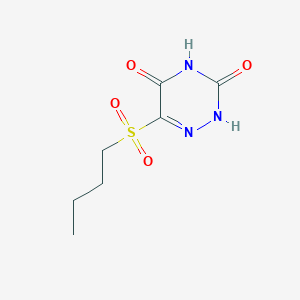
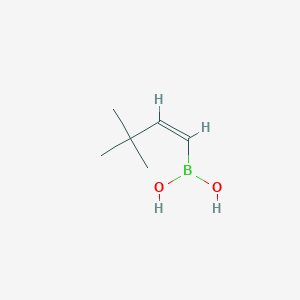
![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
